Diphenylarsine
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Overview
Description
Diphenylarsine is an organoarsenic compound with the chemical formula (C_{12}H_{11}As). It is known for its historical use in chemical warfare, particularly during World War I, where it was used in the form of this compound chloride and this compound cyanide .
Preparation Methods
Diphenylarsine can be synthesized through several methods. One common synthetic route involves the reaction of chlorothis compound with lithium tetrahydroaluminate . Another method involves the reaction of chlorothis compound with ethynylmagnesium bromide to produce ethynylthis compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diphenylarsine undergoes various chemical reactions, including addition reactions with acetylenes. For example, it reacts readily with ethynylbenzene, 1-hexyne, 2-propyn-1-ol, ethyl propiolate, and ethynylthis compound . The respective products of these reactions include diphenylstyrylarsine, 1-hexenylthis compound, 3-(diphenylarsino)-2-propen-1-ol, ethyl 3-(diphenylarsino)acrylate, and vinylenebis[this compound] . Bromine can also add to vinylenebis[this compound] at the double carbon-carbon bond .
Scientific Research Applications
Diphenylarsine and its derivatives have been studied for their toxicological properties and environmental impact. For instance, this compound chloride and this compound cyanide have been investigated for their accumulation and toxicity in rat endothelial cells . Additionally, diphenylarsinic acid, a degradation product of this compound compounds, has been studied for its role in soil and water contamination . These studies are crucial for understanding the environmental and health impacts of organoarsenic compounds.
Mechanism of Action
The mechanism of action of diphenylarsine compounds involves their interaction with cellular components. For example, diphenylarsinic acid is metabolized in the body and can form complexes with glutathione . These complexes can be taken up by erythrocytes and hydrolyzed to produce trivalent arsenicals, which have a high affinity for cellular proteins . This interaction with cellular proteins is believed to contribute to the toxicity of this compound compounds.
Comparison with Similar Compounds
Diphenylarsine can be compared with other organoarsenic compounds such as diphenylchloroarsine and diphenylcyanoarsine. These compounds share similar chemical structures and toxicological properties . this compound is unique in its ability to form various addition products with acetylenes . Other similar compounds include bis(this compound)oxide and phenylarsonic acid, which are also degradation products of this compound compounds .
Properties
CAS No. |
829-83-4 |
---|---|
Molecular Formula |
C12H10As |
Molecular Weight |
229.13 g/mol |
InChI |
InChI=1S/C12H10As/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChI Key |
SEBDYZTUVULEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origin of Product |
United States |
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